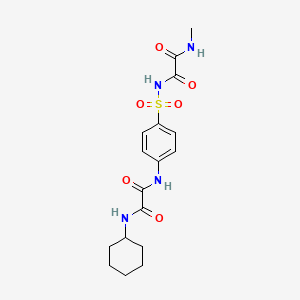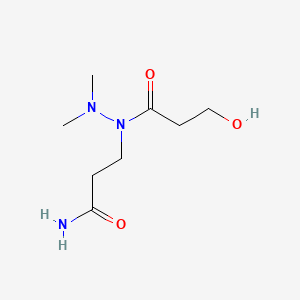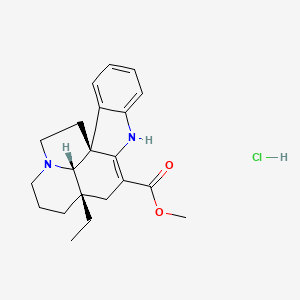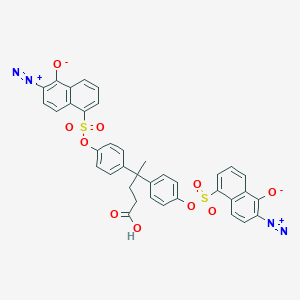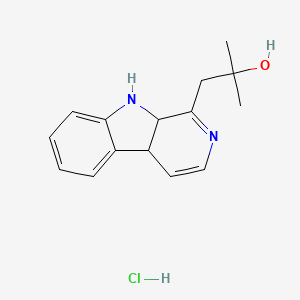
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both benzothiazole and methoxyphenyl groups, suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Benzothiazole Group: This step might involve the reaction of the pyridazinone intermediate with a benzothiazole derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or the benzothiazole moiety, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups like halogens, alkyl, or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, pyridazinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of this compound suggests it might exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features might allow it to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- would depend on its specific biological activity. Generally, compounds like this might exert their effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class might include 3(2H)-Pyridazinone derivatives with different substituents on the aromatic rings.
Benzothiazole Derivatives: Compounds featuring the benzothiazole moiety, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Methoxyphenyl Compounds: Other compounds with methoxy groups on phenyl rings, such as anisole or vanillin.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- lies in its combination of structural features. The presence of both benzothiazole and methoxyphenyl groups, along with the pyridazinone core, might confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
112445-61-1 |
|---|---|
Formule moléculaire |
C19H17N3O3S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-(6-methoxy-1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C19H17N3O3S/c1-24-13-5-3-12(4-6-13)15-9-10-18(23)22(21-15)19-20-16-8-7-14(25-2)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3 |
Clé InChI |
ZLASMORQCPOZQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


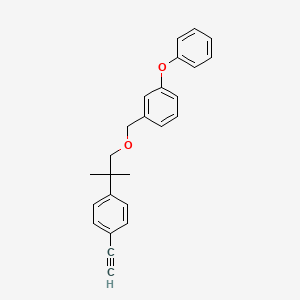
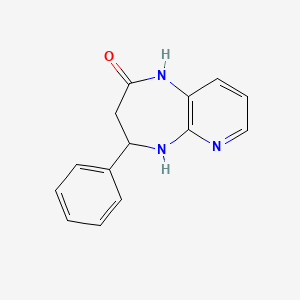



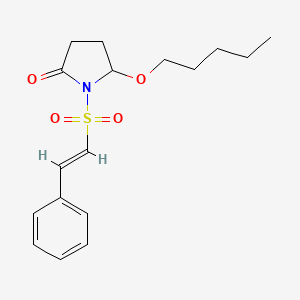

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
